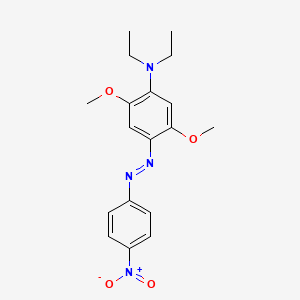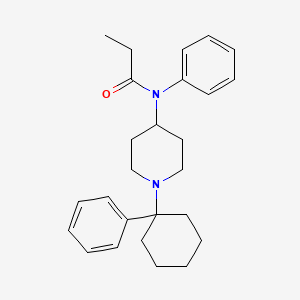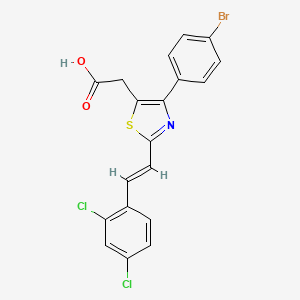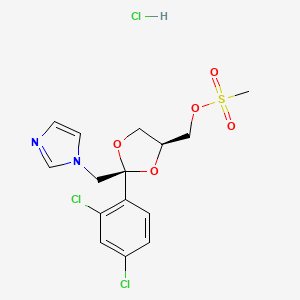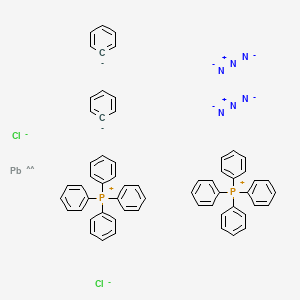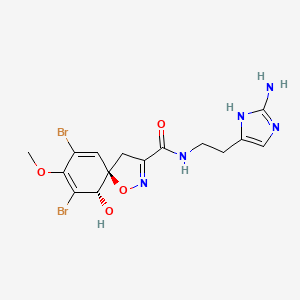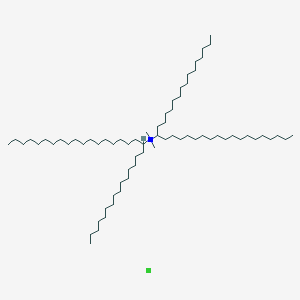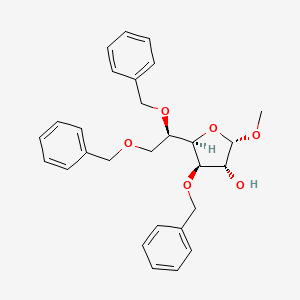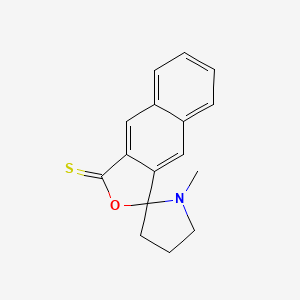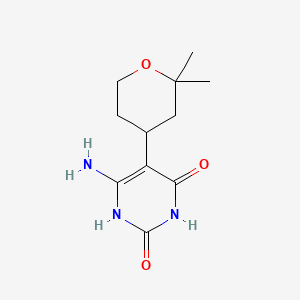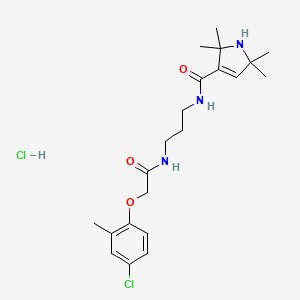
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound It features a pyrrole ring, a carboxamide group, and several substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents and conditions used in these reactions include:
Pyrrole formation: Cyclization reactions involving amines and carbonyl compounds.
Carboxamide introduction: Amidation reactions using carboxylic acids or their derivatives.
Substituent addition: Electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-chloro-2-methylphenoxy)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride may include other pyrrole derivatives or carboxamide-containing compounds. These compounds may share similar chemical properties but differ in their specific substituents and biological activities. Examples of similar compounds include:
- Pyrrole-2-carboxamide derivatives
- N-substituted pyrroles
- Phenoxyacetic acid derivatives
Each of these compounds would have unique features that distinguish them from this compound, such as different substituents or variations in the core structure.
Properties
CAS No. |
93823-86-0 |
|---|---|
Molecular Formula |
C21H31Cl2N3O3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30ClN3O3.ClH/c1-14-11-15(22)7-8-17(14)28-13-18(26)23-9-6-10-24-19(27)16-12-20(2,3)25-21(16,4)5;/h7-8,11-12,25H,6,9-10,13H2,1-5H3,(H,23,26)(H,24,27);1H |
InChI Key |
WIVUQGRCIQKMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


